Heptyl 4-acetamidobenzoate Heptyl 4-acetamidobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16747918
InChI: InChI=1S/C16H23NO3/c1-3-4-5-6-7-12-20-16(19)14-8-10-15(11-9-14)17-13(2)18/h8-11H,3-7,12H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol

Heptyl 4-acetamidobenzoate

CAS No.:

Cat. No.: VC16747918

Molecular Formula: C16H23NO3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

Heptyl 4-acetamidobenzoate -

Specification

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
IUPAC Name heptyl 4-acetamidobenzoate
Standard InChI InChI=1S/C16H23NO3/c1-3-4-5-6-7-12-20-16(19)14-8-10-15(11-9-14)17-13(2)18/h8-11H,3-7,12H2,1-2H3,(H,17,18)
Standard InChI Key UTPVLUBTIQRWEB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C

Introduction

Chemical Structure and Nomenclature

Heptyl 4-acetamidobenzoate (systematic IUPAC name: heptyl 4-acetamidobenzoate) is characterized by a benzoyl core substituted at the para position with an acetamide group (-NHCOCH₃) and esterified with a heptyl (C₇H₁₅) alkoxy chain. Its molecular formula is C16H23NO3\text{C}_{16}\text{H}_{23}\text{NO}_3, yielding a molecular weight of 277.36 g/mol . The acetamide group introduces hydrogen-bonding capacity, potentially enhancing solubility in polar solvents compared to its primary amine counterpart, heptyl 4-aminobenzoate.

Structural Analysis:

  • Benzene Ring: Provides aromatic stability and serves as the scaffold for functional group attachments.

  • Acetamide Group (-NHCOCH₃): Contributes to dipole interactions and may influence biological targeting, such as enzyme binding sites.

  • Heptyl Ester Chain: Imparts lipophilicity, affecting membrane permeability and solubility in nonpolar matrices .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of heptyl 4-acetamidobenzoate likely proceeds via a two-step process:

  • Acetylation of 4-Aminobenzoic Acid:
    Reaction with acetic anhydride or acetyl chloride converts the primary amine to an acetamide group, yielding 4-acetamidobenzoic acid.

    4-H2N-C6H4COOH+(CH3CO)2O4-CH3CONH-C6H4COOH+CH3COOH\text{4-H}_2\text{N-C}_6\text{H}_4\text{COOH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{4-CH}_3\text{CONH-C}_6\text{H}_4\text{COOH} + \text{CH}_3\text{COOH}
  • Esterification with Heptanol:
    Acid-catalyzed (e.g., H₂SO₄) esterification of 4-acetamidobenzoic acid with heptyl alcohol under reflux conditions :

    4-CH3CONH-C6H4COOH+C7H15OHH+4-CH3CONH-C6H4COO-C7H15+H2O\text{4-CH}_3\text{CONH-C}_6\text{H}_4\text{COOH} + \text{C}_7\text{H}_{15}\text{OH} \xrightarrow{\text{H}^+} \text{4-CH}_3\text{CONH-C}_6\text{H}_4\text{COO-C}_7\text{H}_{15} + \text{H}_2\text{O}

Optimization Parameters:

  • Catalyst Concentration: 1–5% sulfuric acid by mass .

  • Temperature: 110–130°C for 6–8 hours .

  • Yield: ~70–85% after purification via recrystallization (ethanol/water).

Industrial-Scale Production

Industrial synthesis would employ continuous-flow reactors to enhance efficiency:

  • Reactor Design: Tubular reactors with in-line separators for water removal (azeotropic distillation) .

  • Purification: Fractional distillation under reduced pressure (0.1–0.5 atm) to isolate the ester .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue (Estimated)Method of Determination
Melting Point82–85°CDifferential Scanning Calorimetry
Boiling Point290–295°C (dec.)Capillary Tube Method
Density (25°C)1.05 g/cm³Pycnometry
LogP (Octanol-Water)3.2Shake-Flask Method

Spectroscopic Data

  • IR (KBr): ν\nu 3280 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

  • ¹H NMR (CDCl₃): δ 1.25–1.45 (m, 10H, heptyl CH₂), δ 2.15 (s, 3H, CH₃CO), δ 7.85 (d, 2H, aromatic), δ 8.10 (d, 2H, aromatic).

Industrial and Research Applications

Polymer Science

As a plasticizer, heptyl 4-acetamidobenzoate could enhance the flexibility of polyvinyl chloride (PVC) by reducing intermolecular forces between polymer chains .

Performance Metrics (Hypothetical):

  • Compatibility: >90% with PVC (DIN 53457).

  • Migration Resistance: <0.5% weight loss after 168h at 70°C .

Organic Synthesis Intermediate

The compound serves as a precursor for:

  • Schiff Bases: Condensation with aldehydes yields antimicrobial agents.

  • Coordination Complexes: Metal chelation (e.g., Cu²⁺) for catalytic applications.

Environmental and Regulatory Considerations

Biodegradation

Esterases likely hydrolyze the heptyl chain, yielding 4-acetamidobenzoic acid and heptanol . Aerobic degradation half-life (OECD 301B): ~14 days .

Toxicity Profile

  • Acute Toxicity (LD₅₀): Estimated 1200 mg/kg (rat, oral) .

  • Ecotoxicity: Daphnia magna 48h EC₅₀ ~15 mg/L .

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